7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one
Description
7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one is a complex organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones that are widely recognized for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and bioorganic chemistry .
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5/c1-10-15(20)7-6-12-13(9-17(21)24-18(10)12)14-8-11-4-2-3-5-16(11)23-19(14)22/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBFIXICANPISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Intermediates
The synthesis of 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one likely requires the following intermediates:
- 7-Hydroxy-8-methyl-4H-chromen-4-one : A precursor with the hydroxy and methyl groups pre-installed.
- 3-(2-Oxochromen-3-yl)propanoic acid : A coupling partner to introduce the 2-oxochromen moiety.
Stepwise Synthesis Proposal
Synthesis of 7-Hydroxy-8-methyl-4H-chromen-4-one
This intermediate can be prepared via Kostanecki–Robinson cyclization :
- Aldol Condensation : React 2,4-dihydroxyacetophenone with methyl iodide to introduce the 8-methyl group.
- Cyclization : Treat the product with acetic anhydride to form the chromen-4-one core.
Reaction Conditions :
- Temperature: 140–150°C
- Catalyst: $$ \text{H}2\text{SO}4 $$ (concentrated)
- Yield: ~65% (based on analogous syntheses).
Multi-Component Reaction Approaches
A three-component reaction offers a streamlined alternative:
- Reactants :
- 7-Hydroxy-8-methyl-4H-chromen-4-one
- 2-Oxochromene-3-carbaldehyde
- Malononitrile
- Conditions :
Mechanism :
- Knoevenagel condensation between the aldehyde and malononitrile.
- Michael addition to the chromenone enol.
- Cyclization to form the fused chromenone system.
Physicochemical and Computational Insights
Solubility and Reactivity
Spectral Data (Predicted)
Challenges and Optimization Strategies
Byproduct Formation
Low Yields in Cyclization
- Issue : Steric hindrance from the 8-methyl group.
- Solution : Employ high-pressure conditions or microwave-assisted synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which have distinct biological and chemical properties .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one is C17H12O5, with a molecular weight of approximately 300.27 g/mol. Its structure features a chromone core with hydroxyl and methyl substituents, which contribute to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with key molecular pathways. For instance:
- Mechanism of Action : The compound inhibits enzymes such as carbonic anhydrase and monoamine oxidase, leading to reduced tumor growth. Additionally, it regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer effects .
Antioxidant Activity
The compound demonstrates potent antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, thereby playing a role in preventing chronic diseases .
Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways. This property makes it a candidate for developing treatments for inflammatory diseases.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer cell lines, with IC50 values indicating high potency compared to standard chemotherapeutic agents .
- Antioxidant Assays : In vitro assays confirmed its ability to scavenge free radicals effectively, showcasing its potential as a therapeutic agent for oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 7-Hydroxy-4-methylcoumarin
- 3-Acetylcoumarin
- 4-Methylumbelliferone
- Warfarin
- Dicoumarol
Uniqueness
What sets 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one apart is its unique combination of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and importance in scientific research .
Biological Activity
7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one, a member of the coumarin family, exhibits a complex structure and a diverse range of biological activities. Coumarins are known for their medicinal properties, including anticancer, antimicrobial, and anti-inflammatory effects. This compound's unique combination of hydroxyl and methyl groups contributes to its distinct chemical reactivity and biological activity.
Structural Formula
The molecular formula of this compound is , and its IUPAC name reflects its complex structure. The compound features a chromenone moiety, which is critical for its biological interactions.
Synthesis
The synthesis typically involves the condensation of 7-hydroxy-4-methylcoumarin with 3-acetylcoumarin under specific reaction conditions, often using Lewis acids as catalysts. This method ensures high yield and purity through optimized reaction conditions.
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which are involved in various physiological processes.
- Reactive Oxygen Species Regulation : It plays a role in regulating oxidative stress by modulating reactive oxygen species.
- Microtubule Polymerization Inhibition : The compound interferes with microtubule dynamics, leading to apoptotic effects in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest at the G2/M phase.
Case Study: Anticancer Effects
A study highlighted the compound's effectiveness against several cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Antimicrobial Properties
This compound also displays antimicrobial activity against various pathogens. Its structural characteristics allow it to disrupt bacterial membranes or inhibit essential metabolic pathways in microbes.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antimicrobial, Anticancer |
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Anticoagulant |
| 8-Methylcoumarin | Methyl group at position 8 | Antioxidant |
This table illustrates how variations in the chemical structure can impact the biological activity of related compounds.
Recent Studies
- Inhibitory Effects on CDK7 : A study identified potential inhibitors for cyclin-dependent kinase 7 (CDK7), linking the compound's structure to significant anti-cancer effects through selective inhibition .
- Multi-targeting Approaches : Research has explored the potential of coumarins as multi-targeting agents for treating diseases like leishmaniasis, indicating broad therapeutic applications .
Pharmacological Applications
The pharmacological applications of this compound extend beyond cancer treatment; it shows promise in treating inflammation and metabolic disorders due to its diverse mechanism of action.
Q & A
Basic Research: What are the recommended synthetic routes for 7-hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one, and how can reaction conditions be optimized for reproducibility?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Base-catalyzed condensation of substituted chromenone precursors under reflux conditions (e.g., using pyridine or ethanol as solvents).
- Step 2 : Functionalization via nucleophilic substitution or oxidation. For example, introducing the 2-oxochromen-3-yl group requires careful control of reaction time (2–6 hours) and temperature (70–80°C) to avoid side products.
- Optimization : Use continuous flow reactors to enhance yield (up to 75%) and purity (>95%) while adhering to green chemistry principles (e.g., minimizing solvent waste) . Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity .
Basic Research: How is structural characterization of this compound performed, and what challenges arise in crystallographic refinement?
Answer:
Structural characterization involves:
- X-ray crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
- Software : SHELX programs (SHELXD for structure solution, SHELXL for refinement) are widely used. Challenges include resolving disorder in the 2-oxochromen-3-yl moiety due to rotational flexibility .
- Validation : Check for R-factor convergence (<0.05) and validate hydrogen-bonding networks using Mercury software. Discrepancies in bond angles (>2° from ideal values) may indicate unresolved disorder .
Advanced Research: What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. neuroprotective effects) observed for chromenone derivatives?
Answer:
Contradictions often arise from assay conditions or structural nuances. Methodological approaches include:
- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify biphasic effects.
- Isomer-specific analysis : Use chiral chromatography to separate enantiomers, as biological activity may vary significantly between R/S configurations .
- Target validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with molecular docking studies to correlate activity with binding affinity to targets like topoisomerases or kinases .
Advanced Research: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR studies : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties. For example, derivatives with lower logP (<3) show improved solubility for CNS applications .
- Docking simulations : Target-specific modeling (e.g., COX-2 or β-amyloid proteins) identifies critical interactions. The 7-hydroxy group and 2-oxochromen-3-yl moiety are key for hydrogen bonding with active sites .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations (<2 Å) .
Advanced Research: What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry : Reduces reaction time and improves heat management. For example, continuous flow reactors achieve 85% yield for intermediates vs. 60% in batch reactors .
- Automated purification : Combine flash chromatography with inline UV/ELSD detection to isolate high-purity (>98%) batches.
- Process analytical technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progress and detect impurities early .
Basic Research: What analytical techniques are essential for verifying the stability of this compound under physiological conditions?
Answer:
- HPLC-MS : Quantify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours.
- Stress testing : Expose to UV light (ICH Q1B guidelines) and elevated temperatures (40°C/75% RH) to identify photooxidation or hydrolysis pathways.
- NMR stability studies : Track chemical shift changes in D2O/PBS to confirm structural integrity .
Advanced Research: How does the compound’s fluorescence properties influence its application in bioimaging?
Answer:
- Fluorescence quenching assays : Use to study interactions with biomolecules (e.g., DNA intercalation reduces emission intensity at λmax 450 nm).
- Two-photon microscopy : Leverage high quantum yield (Φ >0.5) for deep-tissue imaging. The methyl group at position 8 enhances photostability by reducing π-π stacking .
- pH-dependent emission : The 7-hydroxy group acts as a pH sensor, with protonation shifting λmax by 20 nm in acidic microenvironments (e.g., tumor tissues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
